The synthesis of isodecyl nonyl phthalate typically involves two main steps: single esterification and double esterification. The process begins with the reaction of phthalic anhydride with isodecanol in a controlled environment.
Isodecyl nonyl phthalate features a core structure consisting of a phthalate group with two long alkyl chains derived from decanol. The molecular structure can be represented as follows:
This structure indicates that each phthalate group is esterified with two isodecyl chains, contributing to its properties as a plasticizer. The compound exhibits significant hydrophobic characteristics due to its long carbon chains, making it soluble in organic solvents but poorly soluble in water .
Isodecyl nonyl phthalate primarily undergoes esterification reactions during its synthesis. Additionally, it may participate in hydrolysis under extreme conditions, where it reacts with water to regenerate phthalic acid and isodecanol:
This reaction is significant in environmental contexts where plastic degradation may occur .
The mechanism of action for isodecyl nonyl phthalate primarily revolves around its role as a plasticizer. It functions by embedding itself between polymer chains in materials like PVC, reducing intermolecular forces and allowing greater mobility among the chains. This results in enhanced flexibility, durability, and resistance to brittleness in finished products.
Research indicates that while diisodecyl phthalate does not exhibit significant endocrine-disrupting properties compared to other phthalates, concerns about reproductive toxicity persist due to its structural similarities with other harmful phthalates .
Isodecyl nonyl phthalate possesses several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Oily liquid |
Melting Point | Approximately -46 °C |
Boiling Point | Approximately 425–463 °C |
Density | About 0.961 g/ml |
Vapor Pressure | <5.0 × 10^-7 mmHg at 25 °C |
Solubility | Very low in water |
These properties contribute to its effectiveness as a plasticizer while also raising concerns regarding its environmental persistence and potential health impacts .
Isodecyl nonyl phthalate finds extensive use across various industries due to its plasticizing properties. Key applications include:
Despite its utility, regulatory scrutiny surrounding potential health risks has led to increased research into safer alternatives for plasticizers .
Standardized OECD guidelines underpin DIDP prenatal toxicity assessments, utilizing rat (Sprague-Dawley, Wistar) and mouse models. Key methodologies include:
Species Sensitivity:Rats exhibit higher susceptibility than mice. For example, a two-generation study reported reduced F2 offspring survival at maternal doses of 33 mg/kg/day [5]. Conversely, marmosets show no evidence of "phthalate syndrome" (e.g., cryptorchidism, hypospadias) even at high doses, highlighting taxonomic divergence in DIDP’s developmental actions [5].
Table 1: Summary of Key In Vivo Models for DIDP Developmental Toxicity
Species/Strain | Exposure Window | Critical Effects | Metabolic Relevance |
---|---|---|---|
Rat (Sprague-Dawley) | GD 6–20 | Reduced fetal survival; delayed ossification | High esterase activity → hydrolyzes DIDP to monoester |
Mouse (CD-1) | GD 7–16 | Mild skeletal variations; no urogenital malformations | Slower hydrolysis kinetics vs. rats |
Marmoset | GD 20–140 | No anti-androgenic effects | Low conversion to active metabolites |
DIDP’s developmental toxicity exhibits non-monotonic dose-response patterns:
Table 2: Dose-Dependent Maternal and Developmental Effects of DIDP in Rats
Dose (mg/kg/day) | Maternal Effects | Developmental Effects | Metabolite Detection in Fetus |
---|---|---|---|
0 (Control) | None | None | Not detected |
10 | None | Delayed ossification (minor) | Trace levels |
33 | Liver weight ↑ | ↓ Fetal survival; ↓ litter size | Low (≤5% of maternal) |
100 | Liver hypertrophy; ↓ weight | ↑ Resorptions; skeletal malformations | Moderate (10–15%) |
Skeletal Malformations dominate DIDP’s teratogenic profile:
Urogenital Effects:Notably, DIDP lacks anti-androgenic activity characteristic of low-MW phthalates. Key distinctions include:
Table 3: Teratogenic Phenotypes of DIDP vs. Low-MW Phthalates in Rats
Teratogenic Endpoint | DIDP Effects | DEHP/DBP Effects | Mechanistic Basis |
---|---|---|---|
Anogenital Distance | No change | ↓ AGD in males | Anti-androgenicity (low-MW) |
Testicular Histology | Normal seminiferous tubules | Multinucleated gonocytes; atrophy | Fetal Leydig cell dysfunction |
Skeletal Ossification | Delayed (dose-dependent) | Delayed (lower doses) | Maternal toxicity; nutrient disruption? |
Hypospadias | Absent | Present at ≥100 mg/kg/day | Androgen synthesis suppression |
Maternal toxicity complicates DIDP’s developmental risk assessment:
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: